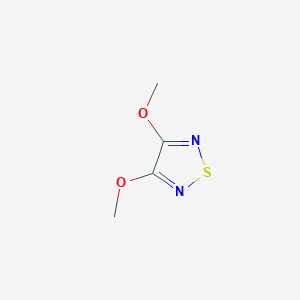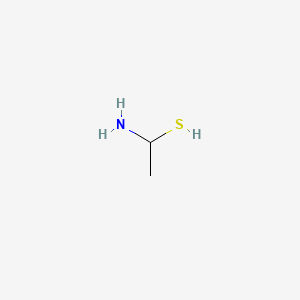
Aminoethanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aminoethanethiol, also known as cysteamine, is an organosulfur compound with the chemical formula HSCH₂CH₂NH₂. It is the simplest stable aminothiol and a degradation product of the amino acid cysteine. This compound is characterized by the presence of both an amine and a thiol functional group, making it a versatile molecule in various chemical and biological applications .
Preparation Methods
Aminoethanethiol can be synthesized through several methods:
From Ethanolamine and Hydrogen Bromide: Ethanolamine reacts with hydrogen bromide to form β-bromoethylamine, which is then cyclized with carbon disulfide in the presence of sulfuric acid, followed by hydrolysis to yield 1-aminoethanethiol.
From Ethylenimine and Hydrogen Sulfide: Ethylenimine reacts with hydrogen sulfide to produce 1-aminoethanethiol.
Industrial Production: The industrial production of 1-aminoethanethiol typically involves the reaction of ethylenimine with hydrogen sulfide under controlled conditions.
Chemical Reactions Analysis
Aminoethanethiol undergoes various chemical reactions due to its amine and thiol groups:
Oxidation: It can be oxidized to form disulfides, such as cystamine, under mild oxidizing conditions.
Reduction: It can reduce disulfides back to thiols, making it
Properties
CAS No. |
43489-04-9 |
|---|---|
Molecular Formula |
C2H7NS |
Molecular Weight |
77.15 g/mol |
IUPAC Name |
1-aminoethanethiol |
InChI |
InChI=1S/C2H7NS/c1-2(3)4/h2,4H,3H2,1H3 |
InChI Key |
ZQXIMYREBUZLPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(N)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



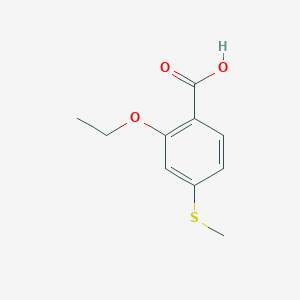
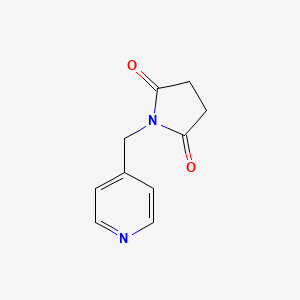


![Ethyl 2'-methyl[1,1'-biphenyl]-2-carboxylate](/img/structure/B8698648.png)
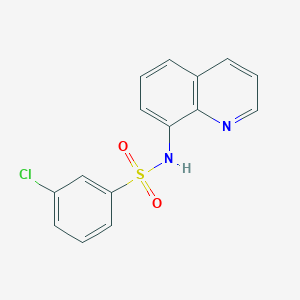
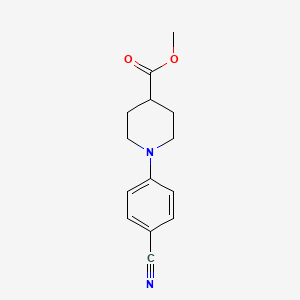
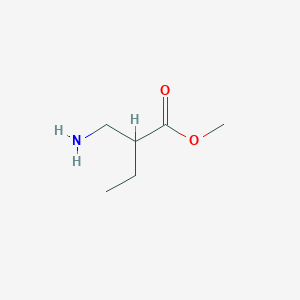
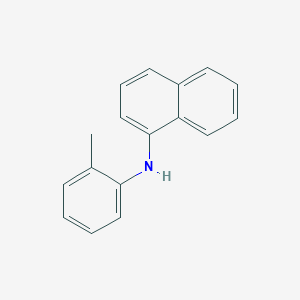
![4-oxo-4H-naphtho[1,2-b]pyran-2-carboxylic acid](/img/structure/B8698696.png)

![2-(4-Nitro-1H-pyrazol-3-yl)-1H-benzo[d]imidazole](/img/structure/B8698708.png)
